molecular formula C17H15N3O4 B4370676 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No. B4370676
M. Wt: 325.32 g/mol
InChI Key: UUNRGCBVTROWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the pyrazolopyrimidine family of compounds. This compound has been synthesized using various methods and has been the subject of several scientific studies to investigate its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or pathways that are involved in the growth and proliferation of cancer cells. It may also exert its anti-inflammatory and antifungal activities by modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of fungi. This compound has also been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate in lab experiments include its potential therapeutic applications, low toxicity, and ease of synthesis. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to investigate its potential side effects.

Future Directions

There are several future directions for the research on 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate. One direction is to investigate its potential as a drug delivery system for targeted drug delivery. Another direction is to investigate its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Scientific Research Applications

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anticancer, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

3-O-ethyl 7-O-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-24-16(21)12-10-18-20-14(17(22)23-2)9-13(19-15(12)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNRGCBVTROWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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